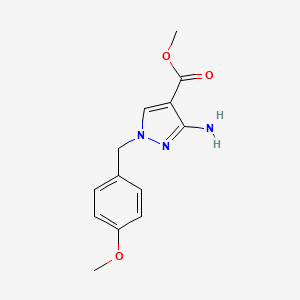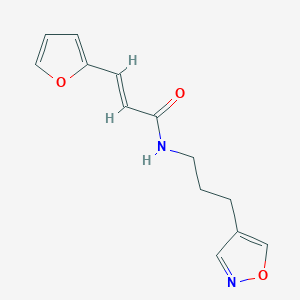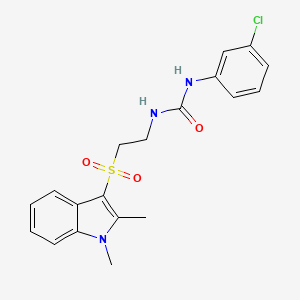
Europium, tris(1,3-di-2-naphthalenyl-1,3-propanedionato-kappaO1,kappaO3)(1,10-phenanthroline-kappaN1,kappaN10)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Europium, tris(1,3-di-2-naphthalenyl-1,3-propanedionato-kappaO1,kappaO3)(1,10-phenanthroline-kappaN1,kappaN10)- is a useful research compound. Its molecular formula is C81H53EuN2O6 and its molecular weight is 1302.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Europium, tris(1,3-di-2-naphthalenyl-1,3-propanedionato-kappaO1,kappaO3)(1,10-phenanthroline-kappaN1,kappaN10)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Europium, tris(1,3-di-2-naphthalenyl-1,3-propanedionato-kappaO1,kappaO3)(1,10-phenanthroline-kappaN1,kappaN10)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
It is known that this compound is a light-emitting metal complex , suggesting that its targets could be related to light-sensitive processes or structures.
Mode of Action
Europium, tris(1,3-di-2-naphthalenyl-1,3-propanedionato-kappaO1,kappaO3)(1,10-phenanthroline-kappaN1,kappaN10)- exhibits intense red emission under blue light excitation . This is due to the expanded π-conjugation in the complex molecules, which shifts the excitation band to the visible region .
Result of Action
The primary result of the action of Europium, tris(1,3-di-2-naphthalenyl-1,3-propanedionato-kappaO1,kappaO3)(1,10-phenanthroline-kappaN1,kappaN10)- is the emission of intense red light under blue light excitation . This property has been utilized in the fabrication of a dual optical sensor to detect oxygen and any change in temperature .
Action Environment
The action, efficacy, and stability of Europium, tris(1,3-di-2-naphthalenyl-1,3-propanedionato-kappaO1,kappaO3)(1,10-phenanthroline-kappaN1,kappaN10)- can be influenced by environmental factors such as light and temperature . For instance, its light-emitting properties are activated under blue light excitation .
Eigenschaften
CAS-Nummer |
202460-56-8 |
|---|---|
Molekularformel |
C81H53EuN2O6 |
Molekulargewicht |
1302.3 g/mol |
IUPAC-Name |
1,3-dinaphthalen-2-ylpropane-1,3-dione;europium(3+);1,10-phenanthroline |
InChI |
InChI=1S/3C23H15O2.C12H8N2.Eu/c3*24-22(20-11-9-16-5-1-3-7-18(16)13-20)15-23(25)21-12-10-17-6-2-4-8-19(17)14-21;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-15H;1-8H;/q3*-1;;+3 |
InChI-Schlüssel |
FIYHXSORRODFEQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)[CH-]C(=O)C3=CC4=CC=CC=C4C=C3.C1=CC=C2C=C(C=CC2=C1)C(=O)[CH-]C(=O)C3=CC4=CC=CC=C4C=C3.C1=CC=C2C=C(C=CC2=C1)C(=O)[CH-]C(=O)C3=CC4=CC=CC=C4C=C3.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.[Eu+3] |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)[CH-]C(=O)C3=CC4=CC=CC=C4C=C3.C1=CC=C2C=C(C=CC2=C1)C(=O)[CH-]C(=O)C3=CC4=CC=CC=C4C=C3.C1=CC=C2C=C(C=CC2=C1)C(=O)[CH-]C(=O)C3=CC4=CC=CC=C4C=C3.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu+3] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl {1-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2-phenylethyl}carbamate](/img/structure/B2689488.png)

![3-(3-Methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B2689491.png)
![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2689492.png)

![2-chloro-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]pyridine-4-carboxamide](/img/structure/B2689496.png)








